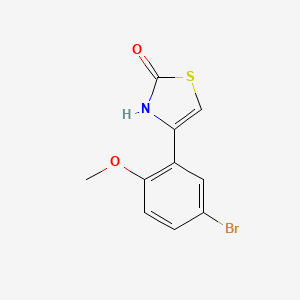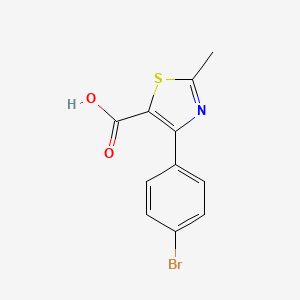
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol. This compound belongs to the class of benzotriazoles, which are characterized by a fused benzene and triazole ring structure. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-methyl-1,2,3-benzotriazole with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that can enhance its properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications across different fields:
Chemistry: This compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It can be employed as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid exerts its effects depends on its specific application. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. In biological studies, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Molecular Targets and Pathways Involved: The compound's molecular targets and pathways can vary depending on its application. For instance, in medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid
1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Propiedades
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSGMJJRJZLREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)O)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)


![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)
![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1380683.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B1380688.png)


